

# Preclinical Profile of BMS-986458: A Technical Overview

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## Compound of Interest

Compound Name: BMS-814580

Cat. No.: B15608418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for BMS-986458, a first-in-class, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, in vitro and in vivo activity, pharmacokinetics, and safety profile of this investigational agent.

## Core Mechanism of Action

BMS-986458 is a heterobifunctional molecule designed to induce the degradation of the BCL6 protein. It simultaneously binds to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] BCL6 is a transcriptional repressor that is a key driver in several types of non-Hodgkin lymphoma (NHL), making it a prime therapeutic target.[3] By degrading BCL6, BMS-986458 aims to inhibit the growth of BCL6-dependent cancer cells.[4]

## In Vitro Activity

BMS-986458 has demonstrated potent and selective degradation of BCL6 in various NHL cell lines, leading to anti-proliferative effects. The data below summarizes its activity in key preclinical models.

**Table 1: In Vitro Degradation and Anti-proliferative Activity of BMS-986458 in NHL Cell Lines**

Cell Line	Histological Subtype	BCL6 Degradation (DC50, nM)	BCL6 Degradation (EC50, nM)	Anti-proliferative Activity (IC50, nM)
OCI-LY-1	DLBCL, ABC-like	0.14	0.2	1.2
SU-DHL-4	DLBCL, GCB-like	-	2	-
WSU-DLCL-2	DLBCL, GCB-like	0.11	-	-

Data sourced from BioWorld.[1] DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like.

BMS-986458 shows high selectivity for BCL6 over other proteins, including known CRBN neosubstrates like Ikaros and Aiolos (EC50 >10  $\mu$ M for both).[1] Furthermore, treatment with BMS-986458 has been shown to induce apoptosis in the SU-DHL-4 cell line at concentrations ranging from 0.0001 to 0.1  $\mu$ M.[1]

## In Vivo Efficacy in Xenograft Models

The anti-tumor activity of BMS-986458 has been evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL.

**Table 2: In Vivo Efficacy of BMS-986458 in NHL Xenograft Models**

Model Type	Cell Line/Tumor Type	Dosing Regimen	Outcome
CDX	OCI-LY-1	30, 60, and 120 mg/kg, once daily (q.d.), oral	Dose-dependent tumor growth suppression and BCL6 degradation.[1]
CDX and PDX	Relapsed/Refractory DLBCL	Once daily, oral	Deep and sustained degradation of BCL6 leading to tumor regression and significant survival benefit.[4]
CDX	-	BMS-986458 in combination with an anti-CD20 agent	Tumor regression and tumor-free animals (<70%) without body weight loss.[4]

DLBCL: Diffuse Large B-cell Lymphoma; CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft.

## Pharmacokinetics

The pharmacokinetic profile of BMS-986458 has been characterized in multiple preclinical species, demonstrating good oral bioavailability.

### Table 3: Pharmacokinetic Parameters of BMS-986458 in Preclinical Species

Species	Dose (mg/kg)	Route	Cmax (μM)	tmax (h)	AUC24 (μM·h)	Oral Bioavailability (%)
Mouse	3	Oral	24.9	0.5	75.6	53
Rat	3	Oral	9.49	2.33	44.6	~100
Dog	3	Oral	15.1	2	72.2	67

Data sourced from BioWorld.[1]

**Table 4: Intravenous Pharmacokinetic Parameters of BMS-986458**

Species	Dose (mg/kg)	Clearance (mL/min/kg)	Vss (L/kg)	t1/2 (h)	AUC <sub>∞</sub> (μM·h)
Mouse	1	6.67	0.51	1.1	3.98
Rat	1	9.74	0.28	0.9	2.8
Dog	1	0.85	0.3	4.6	35.4

Data sourced from BioWorld.[1]

## Safety Profile

Preclinical safety evaluations have indicated that BMS-986458 is well-tolerated. In vitro studies showed no impact on the maturation of CD34+ hematopoietic stem cell neutrophils at concentrations up to 100 nM.[1] In vivo, 28-day GLP toxicity studies in dogs demonstrated that BMS-986458 was well-tolerated and induced BCL6 degradation.[1]

## Experimental Protocols

### In Vitro BCL6 Degradation and Anti-proliferative Assays

- Cell Lines and Culture: NHL cell lines (e.g., OCI-LY-1, SU-DHL-4, WSU-DLCL-2) are cultured in appropriate media and conditions.

- **Compound Treatment:** Cells are treated with a serial dilution of BMS-986458 for a specified period.
- **BCL6 Degradation Quantification (HiBiT Assay):**
  - A HiBiT tag is inserted into the endogenous BCL6 locus using CRISPR/Cas9.
  - Following treatment with BMS-986458, the cells are lysed.
  - A detection reagent containing LgBiT protein and a substrate is added.
  - The resulting luminescence, which is proportional to the amount of remaining HiBiT-tagged BCL6, is measured using a luminometer.
  - DC50 and EC50 values are calculated from the dose-response curves.
- **Anti-proliferative Activity (Cell Viability Assay):**
  - Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
  - IC50 values are determined from the dose-response curves.

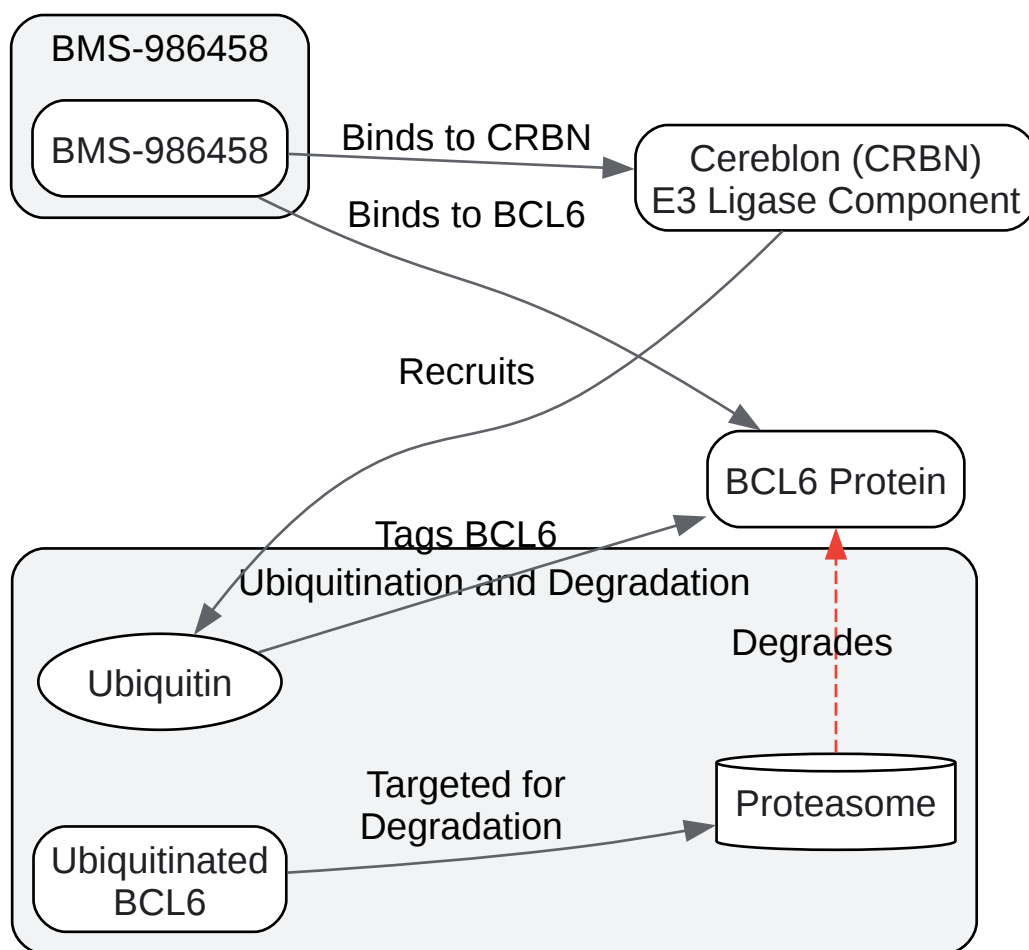
## In Vivo Xenograft Studies

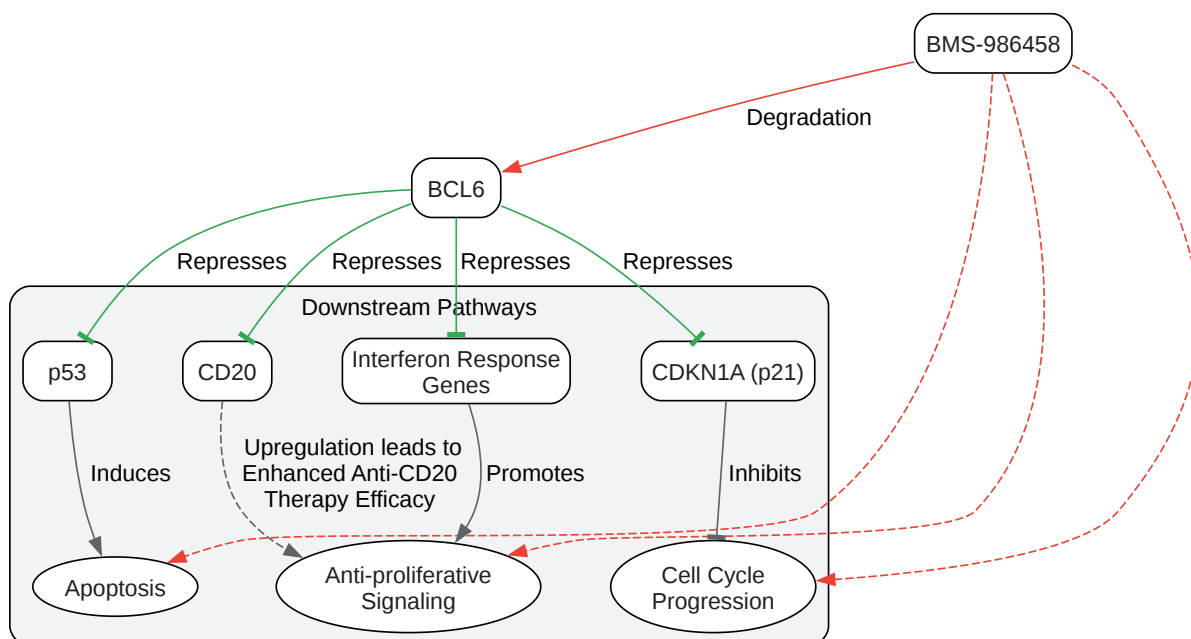
- **Animal Models:** Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
- **Tumor Implantation:** NHL cells (e.g., OCI-LY-1) are implanted subcutaneously into the flanks of the mice. For PDX models, patient-derived tumor tissue is implanted.
- **Compound Administration:** Once tumors reach a specified size, mice are randomized into vehicle and treatment groups. BMS-986458 is administered orally at various doses and schedules (e.g., once daily).
- **Efficacy Evaluation:**
  - Tumor volume is measured regularly using calipers.
  - Animal body weight is monitored as an indicator of toxicity.

- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm BCL6 degradation).
- Survival is monitored in some studies.

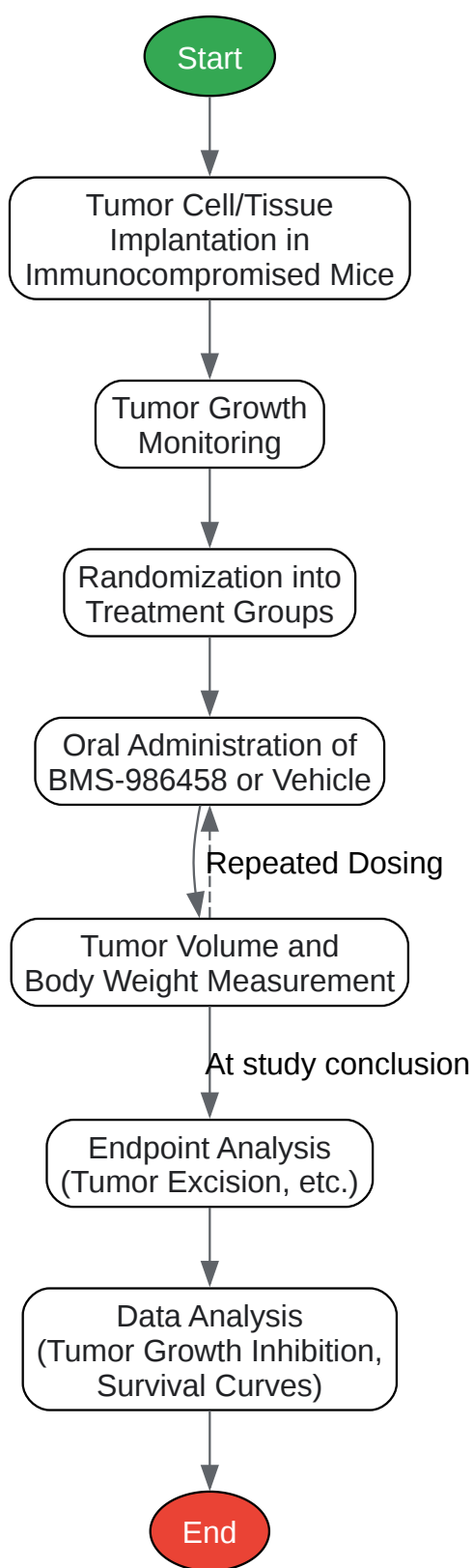
## **Signaling Pathways and Experimental Workflows**

### **Mechanism of Action of BMS-986458**









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